Methyl 3-(aminomethyl)-1-benzothiophene-2-carboxylate
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Overview
Description
Methyl 3-(aminomethyl)-1-benzothiophene-2-carboxylate is an organic compound belonging to the benzothiophene family. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This particular compound features an aminomethyl group and a methyl ester group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(aminomethyl)-1-benzothiophene-2-carboxylate typically involves the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through various methods, including the cyclization of 2-mercaptobenzoic acid derivatives.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a Mannich reaction, where formaldehyde and a primary or secondary amine react with the benzothiophene core.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base such as triethylamine.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzothiophene derivatives.
Scientific Research Applications
Methyl 3-(aminomethyl)-1-benzothiophene-2-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(aminomethyl)-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the benzothiophene core can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(aminomethyl)-1-benzothiophene-2-carboxylate: Contains an aminomethyl group and a methyl ester group.
Methyl 3-(aminomethyl)-1-benzofuran-2-carboxylate: Similar structure but with an oxygen atom instead of sulfur.
Methyl 3-(aminomethyl)-1-indole-2-carboxylate: Contains an indole ring instead of a benzothiophene ring.
Uniqueness
This compound is unique due to the presence of the sulfur atom in the thiophene ring, which imparts distinct electronic properties and reactivity compared to its oxygen and nitrogen analogs .
Properties
Molecular Formula |
C11H11NO2S |
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Molecular Weight |
221.28 g/mol |
IUPAC Name |
methyl 3-(aminomethyl)-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C11H11NO2S/c1-14-11(13)10-8(6-12)7-4-2-3-5-9(7)15-10/h2-5H,6,12H2,1H3 |
InChI Key |
OGCGSQALZHWLMW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2S1)CN |
Origin of Product |
United States |
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